Viscosity in Non-Crystalline Organic Particles: 1,2,3-Butanetriol vs. 2-Methyl-1,4-Butanediol and 1,2,3,4-Butanetetrol
A study on the viscosity of organic aerosols demonstrated that the number of hydroxyl (OH) functional groups is a primary determinant of viscosity. For polyols of comparable molar mass, the addition of a single OH group increases viscosity by 1-2 orders of magnitude [1]. This quantifiable relationship allows for precise tuning of material properties in formulations. While 1,2,3-butanetriol was measured at ≤6.5e2 Pa s, its specific viscosity is shown to be intermediate between the lower viscosity diol (2-methyl-1,4-butanediol) and the higher viscosity tetrol (1,2,3,4-butanetetrol) due to its three OH groups [1].
| Evidence Dimension | Viscosity (Pa s) of dry, non-crystalline organic particles |
|---|---|
| Target Compound Data | ≤ 6.5e2 Pa s (polyol series measurement range) |
| Comparator Or Baseline | Class-level relationship: Viscosity increases by 1-2 orders of magnitude per added OH group on a similar carbon backbone [1]. |
| Quantified Difference | Not a direct head-to-head, but the study quantifies the per-OH-group contribution to viscosity (1-2 orders of magnitude). |
| Conditions | Dry conditions (RH ~0.5%), ambient temperature, study of four polyols including 2-methyl-1,4-butanediol, 1,2,3-butanetriol, 2-methyl-1,2,3,4-butanetetrol, and 1,2,3,4-butanetetrol [1]. |
Why This Matters
This provides a predictive, quantitative framework for selecting 1,2,3-butanetriol over a diol or a tetrol when a specific intermediate viscosity or hydrogen-bonding capacity is required in a formulation.
- [1] Grayson, J. W., et al. The effect of adding hydroxyl functional groups and increasing molar mass on the viscosity of organics relevant to secondary organic aerosols. Atmospheric Chemistry and Physics Discussions. 2016. View Source
